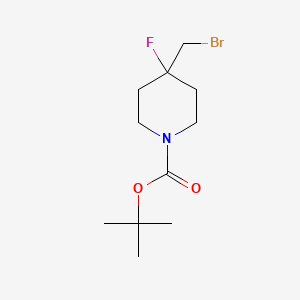

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTMSYLQMJWLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207176-24-6 | |

| Record name | tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. The document details a reliable synthetic protocol, discusses the underlying reaction mechanisms, and emphasizes critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation and handling of this important fluorinated piperidine derivative.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The strategic incorporation of fluorine atoms into the piperidine ring can profoundly influence the physicochemical and pharmacological properties of a molecule.[1] Fluorine substitution can modulate basicity (pKa), improve metabolic stability, enhance binding affinity to target proteins, and increase cell membrane permeability.[1]

This compound is a particularly valuable synthetic intermediate.[3] The presence of a fluorine atom at the C4 position and a reactive bromomethyl group provides a versatile handle for introducing diverse functionalities through nucleophilic substitution.[3] This allows for the systematic exploration of the chemical space around the piperidine core, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery programs targeting central nervous system (CNS) disorders and other therapeutic areas.[3]

This guide will focus on a practical and efficient method for the synthesis of this key intermediate, starting from commercially available materials.

Synthetic Strategy and Mechanistic Rationale

The most direct and commonly employed route to this compound involves the halofluorination of a suitable alkene precursor. This section will detail the synthesis starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, proceeding through an elimination reaction to form the key alkene intermediate, followed by a bromofluorination reaction.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

-

Dehydration: Conversion of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to tert-butyl 4-methylenepiperidine-1-carboxylate.

-

Bromofluorination: Reaction of the alkene with a bromine source and a fluoride source to yield the final product.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | ≥98% | Commercially Available |

| Martin's Sulfurane | ≥97% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |

| Triethylamine trihydrofluoride (Et3N·3HF) | ≥98% | Commercially Available |

| Sodium Bicarbonate (NaHCO3) | Reagent Grade | Commercially Available |

| Magnesium Sulfate (MgSO4), anhydrous | Reagent Grade | Commercially Available |

| Diethyl ether (Et2O) | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

Instrumentation:

-

Magnetic stirrers with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

-

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Martin's Sulfurane (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a fluorinated polyethylene or Teflon flask.

-

Cool the solution to 0 °C.

-

Slowly add triethylamine trihydrofluoride (Et3N·3HF) (2.5 eq) via syringe.[4]

-

Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise at 0 °C.[4]

-

Allow the reaction mixture to stir at room temperature for 3 hours.[4]

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a cold (0 °C) 0.5 M aqueous solution of sodium hydroxide.[4]

-

Extract the mixture with DCM (3x).[4]

-

Combine the organic layers, wash with 0.5 M NaOH and brine, then dry over anhydrous magnesium sulfate.[4]

-

Filter and concentrate under reduced pressure to yield the crude product, which is often sufficiently pure for subsequent applications.[4]

Results and Discussion

Expected Yield and Purity

The dehydration step typically proceeds in high yield (>90%). The bromofluorination reaction is also efficient, with reported yields around 92%.[4] The final product is usually obtained as a colorless oil.[4]

Characterization Data

The structure of the final product should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, 2H), 3.46 (d, J = 17.6 Hz, 2H), 3.99 (br s, 2H).[4] |

| ¹³C NMR (CDCl₃) | δ 28.4, 34.5 (d, J = 20.8 Hz), 38.8 (d, J = 25.4 Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6.[4] |

| Mass Spec (EI) | m/z: 296/298 (M+), 240/242, 222/224, 194/196, 177, 116, 96, 57 (base peak).[4] |

Note: The coupling constants (J values) in the NMR spectra, particularly the carbon-fluorine couplings, are characteristic of the fluorinated structure.

Safety and Handling

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

Reagent-Specific Hazards

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Triethylamine trihydrofluoride (Et3N·3HF): Highly corrosive and toxic. It can cause severe burns upon contact and is harmful if inhaled or swallowed. It is a source of hydrogen fluoride (HF), which requires specialized handling procedures. All work must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, and a lab coat, must be worn.[5] A calcium gluconate gel should be readily available as a first aid measure for HF exposure.

-

Bromine-containing compounds: Can be corrosive and toxic. Handle with care to avoid skin contact and inhalation.[6][7][8]

General Laboratory Safety

-

Always work in a well-ventilated fume hood.[5]

-

Wear appropriate PPE at all times.[9]

-

Ensure that emergency equipment, such as a safety shower and eyewash station, is accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has outlined a robust and well-documented procedure for the synthesis of this compound. By understanding the reaction mechanisms and adhering to the detailed experimental protocols and safety guidelines, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of this intermediate makes it a powerful tool for the development of novel therapeutics.

References

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.).

- Safety Data Sheet: Bromine - Carl ROTH. (n.d.).

- Standard Operating Procedure_Bromine.docx. (n.d.).

- Bromine handling and safety | DOCX - Slideshare. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- Bromine solution - Safety Data Sheet - Carl ROTH. (n.d.).

- Bromination safety - YouTube. (2024, June 7).

- Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed. (n.d.).

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19).

- Synthesis of 4-Substituted 4-Arylpiperidines - ResearchGate. (2025, August 6).

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 6. carlroth.com [carlroth.com]

- 7. Bromine handling and safety | DOCX [slideshare.net]

- 8. carlroth.com [carlroth.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (CAS Number: 1207176-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate, registered under CAS number 1207176-24-6, is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a fluorinated piperidine core and a reactive bromomethyl handle. This structure allows for the selective introduction of this motif into more complex molecules, a feature highly valued in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of its properties, synthesis, hazards, and applications, with a focus on its utility in the development of CNS-active agents such as sigma-1 (σ1) receptor ligands.

Physicochemical Properties

This compound is typically a colorless oil or a white to light yellow crystalline powder, depending on its purity and storage conditions.[1] The presence of the fluorine atom and the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences its solubility and reactivity profile.

| Property | Value | Source |

| CAS Number | 1207176-24-6 | [] |

| Molecular Formula | C₁₁H₁₉BrFNO₂ | [] |

| Molecular Weight | 296.18 g/mol | [][3] |

| Physical State | Colorless oil or white to light yellow powder/crystal | [1][4] |

| Melting Point | 55.0 to 59.0 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| MDL Number | MFCD11973737 | [] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that leverages fundamental principles of organic chemistry. A common and efficient route starts from 1-(tert-butoxycarbonyl)-4-piperidone.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol[4]

Step 1: Wittig Reaction to form 1-(tert-butoxycarbonyl)-4-methylenepiperidine

This initial step involves converting the ketone group of 1-(tert-butoxycarbonyl)-4-piperidone into an exocyclic methylene group. The Wittig reaction is the method of choice for this transformation due to its high efficiency and selectivity. In this reaction, a phosphorus ylide, typically methyltriphenylphosphonium bromide, is deprotonated with a strong base like n-butyllithium to form the reactive ylide. This ylide then reacts with the ketone to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond.

Step 2: Halofluorination of 1-(tert-butoxycarbonyl)-4-methylenepiperidine

The second and final step is the halofluorination of the newly formed double bond. This reaction introduces both the fluorine and bromine atoms in a single step.

-

Materials and Equipment :

-

1-(tert-butoxycarbonyl)-4-methylenepiperidine

-

Dry dichloromethane (CH₂Cl₂)

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

N-Bromosuccinimide (NBS)

-

0.5 M Sodium hydroxide (NaOH) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure :

-

Dissolve 1-(tert-butoxycarbonyl)-4-methylenepiperidine (1.0 equivalent) in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine trihydrofluoride (2.5 equivalents) to the stirred solution. Et₃N·3HF serves as a convenient and less hazardous source of fluoride ions compared to gaseous hydrogen fluoride.

-

Add N-bromosuccinimide (1.5 equivalents) portion-wise to the reaction mixture at 0 °C. NBS acts as the electrophilic bromine source. The reaction proceeds via the formation of a bromonium ion intermediate from the reaction of NBS with the alkene. The fluoride ion from Et₃N·3HF then attacks the more substituted carbon of the bromonium ion in a Markovnikov-fashion, leading to the desired product.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by pouring the mixture into a 0.5 M NaOH solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 times).

-

Combine the organic layers and wash with 0.5 M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting product, this compound, is obtained as a colorless oil with a typical yield of around 92%.[4]

-

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions.[] The bromine atom is an excellent leaving group, and the adjacent carbon is electrophilic, making it a prime target for a wide range of nucleophiles.

Nucleophilic Substitution Workflow

Caption: General workflow for the utilization of the building block in CNS agent synthesis.

This reactivity makes it an ideal scaffold for introducing the 4-fluoro-4-(substituted methyl)piperidine moiety into potential drug candidates. The fluorine atom is often incorporated into drug molecules to improve metabolic stability, binding affinity, and bioavailability. The piperidine ring is a common feature in many CNS-active drugs.

A significant application of this building block is in the synthesis of ligands for the sigma-1 (σ1) receptor, a unique intracellular protein implicated in a variety of neurological disorders, including pain, depression, and neurodegenerative diseases.[1]

Experimental Protocol: Synthesis of a Sigma-1 Receptor Ligand Precursor

The following protocol describes a typical nucleophilic substitution reaction using this compound with a phenolic nucleophile, a common step in the synthesis of σ1 receptor ligands.

-

Materials and Equipment :

-

This compound

-

Substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask, magnetic stirrer, heating mantle or oil bath, separatory funnel, rotary evaporator, column chromatography setup.

-

-

Procedure :

-

To a solution of the substituted phenol (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents). The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

-

Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether-linked product.

-

This resulting molecule can then undergo deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in dioxane) to yield the free piperidine, which can be further functionalized or tested for its biological activity.

Hazards and Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements[5]

-

H314 : Causes severe skin burns and eye damage.

-

H290 : May be corrosive to metals.

Precautionary Statements[5]

-

P260 : Do not breathe dusts or mists.

-

P280 : Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P303 + P361 + P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

P305 + P351 + P338 + P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

P406 : Store in a corrosion resistant container with a resistant inner liner.

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It is recommended to store it under an inert atmosphere as it may be air-sensitive.[1] The recommended storage temperature is 2-8°C.[]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its unique structural features, particularly the reactive bromomethyl group and the fluorinated piperidine core, provide a reliable and efficient means to introduce this important pharmacophore into lead compounds. A thorough understanding of its synthesis, reactivity, and associated hazards is crucial for its safe and effective utilization in the pursuit of new treatments for a range of diseases, especially those affecting the central nervous system.

References

- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.).

- MySkinRecipes. (n.d.). Tert-butyl 4-(bromomethyl)

- TCI Chemicals. (n.d.). tert-Butyl 4-(Bromomethyl)

- TCI Chemicals. (n.d.). tert-Butyl 4-(Bromomethyl)

- Parchem. (n.d.). tert-butyl 4-(Bromomethyl)

Sources

- 1. Novel sigma receptor ligands: synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evaluation | Poster Board #561 - American Chemical Society [acs.digitellinc.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the rationale behind the spectroscopic characterization, interprets the spectral features in the context of the molecular structure, and provides field-proven experimental protocols. By integrating foundational principles with practical insights, this guide serves as a valuable resource for the synthesis, identification, and application of fluorinated piperidine derivatives in pharmaceutical research.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling tailored interactions with biological targets. The introduction of fluorine into organic molecules is a widely employed strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The strong carbon-fluorine bond is resistant to metabolic degradation, often enhancing a drug's half-life.[2]

This compound (CAS No. 1207176-24-6) is a versatile synthetic intermediate that combines the desirable features of the piperidine core with the benefits of fluorination. The presence of the fluorine atom at the 4-position can influence the pKa of the piperidine nitrogen, potentially reducing off-target interactions, such as with the hERG channel, which is associated with cardiac toxicity.[4] The bromomethyl group serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution, making this compound a valuable starting material for the synthesis of diverse compound libraries targeting central nervous system (CNS) disorders and other therapeutic areas.[2] A thorough understanding of its spectroscopic properties is therefore paramount for its effective use in drug development pipelines.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The subsequent sections will detail the spectroscopic data that confirm this structure.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.99 | br s | 2H | -CH₂- (piperidine ring) |

| 3.46 | d, J = 17.6 Hz | 2H | -CH₂Br |

| 3.06 | br t, J = 12.1 Hz | 2H | -CH₂- (piperidine ring) |

| 1.91-2.01 | m | 2H | -CH₂- (piperidine ring) |

| 1.49-1.77 | m | 2H | -CH₂- (piperidine ring) |

| 1.46 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

The singlet at 1.46 ppm integrating to 9 protons is characteristic of the tert-butyl group of the Boc protecting group.

-

The piperidine ring protons appear as broad multiplets and a broad triplet between 1.49 and 3.99 ppm. The broadening is due to restricted rotation around the N-C(O) bond and chair-to-chair interconversion of the piperidine ring.

-

The doublet at 3.46 ppm is assigned to the bromomethyl protons (-CH₂Br). The large geminal coupling constant (J = 17.6 Hz) is indicative of the influence of the adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Assignment |

| 154.6 | s | - | C=O (carbamate) |

| 91.6 | d | 177.7 | C-F |

| 79.9 | s | - | C (CH₃)₃ |

| 39.4 | s | - | -C H₂- (piperidine ring) |

| 38.8 | d | 25.4 | -C H₂Br |

| 33.4 | d | 20.8 | -C H₂- (piperidine ring) |

| 28.5 | s | - | -C(C H₃)₃ |

Interpretation:

-

The carbonyl carbon of the carbamate appears at 154.6 ppm, a typical value for this functional group.

-

The quaternary carbon of the tert-butyl group is observed at 79.9 ppm, and the methyl carbons at 28.5 ppm.

-

The carbon directly attached to the fluorine atom (C-F) resonates at 91.6 ppm and appears as a doublet due to coupling with the fluorine atom (¹JCF = 177.7 Hz). This large one-bond coupling constant is a definitive indicator of a direct C-F bond.

-

The bromomethyl carbon (-CH₂Br) at 38.8 ppm also shows coupling to the fluorine (²JCF = 25.4 Hz), and one of the piperidine ring carbons at 33.4 ppm exhibits a similar two-bond coupling (²JCF = 20.8 Hz).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5]

| Chemical Shift (δ) ppm | Multiplicity |

| -162.4 | m |

Interpretation:

-

The ¹⁹F NMR spectrum shows a single multiplet at -162.4 ppm, consistent with a single fluorine environment in the molecule. The multiplicity arises from coupling to the adjacent protons on the piperidine ring and the bromomethyl group. The chemical shift is within the expected range for an aliphatic fluorine.

Experimental Protocol: NMR Data Acquisition

Adherence to standardized procedures is crucial for obtaining high-quality, reproducible NMR data. The following protocol is based on IUPAC recommendations for reporting NMR data.[6][7]

Caption: Proposed fragmentation pathways in mass spectrometry.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it well-suited for the analysis of this compound. [8]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.

-

Capillary Voltage: Optimize the capillary voltage (typically 3-5 kV) to achieve a stable spray.

-

Drying Gas: Use a heated drying gas (e.g., nitrogen) to aid in desolvation.

-

Nebulizer Pressure: Adjust the nebulizer pressure to obtain a fine aerosol.

-

-

Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ and any adducts (e.g., [M+Na]⁺). For structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe the characteristic fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides unambiguous confirmation of the structure of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra are in full agreement with the assigned structure, with characteristic chemical shifts and coupling constants providing detailed insights into the molecular framework. The IR spectrum confirms the presence of the key carbamate functional group, while mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns dominated by the Boc protecting group. The detailed experimental protocols, grounded in authoritative guidelines, ensure that researchers can reliably reproduce and validate these findings. This technical guide serves as a self-validating resource for scientists and professionals in the field of drug discovery, facilitating the confident application of this important building block in the synthesis of novel therapeutic agents.

References

- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

-

National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

-

UC Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved from [Link]

-

Lenci, E., & Trabocchi, A. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(15), 9684-9697. [Link]

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 6-10. [Link]

-

Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

SafetyCulture. (2025). A Guide to Good Laboratory Practice (GLP). Retrieved from [Link]

-

World Health Organization. (2008). Good laboratory practice training manual for the trainee. [Link]

-

Ivanenkov, Y. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6236. [Link]

-

Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5431. [Link]

-

NESG Wiki. (2009). Chemical shift referencing. Retrieved from [Link]

-

European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

-

Ho, C. S., Lam, C. W., & Chan, M. H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

-

The University of Sheffield. (n.d.). Chemical shift referencing. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Van Eeckhaut, A., & Lanckmans, K. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical analysis, 4(5), 305-323. [Link]

-

Harris, R. K., et al. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Ho, C. S., Lam, C. W., & Chan, M. H. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

-

LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

De Gruyter. (n.d.). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

-

University of Virginia. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

IonSource. (2005). Interpreting Electrospray Mass Spectra. Retrieved from [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

USDM. (2023). Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate, a critical building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of scientific research. This section provides the definitive nomenclature and identifiers for the topic compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Due to its frequent use in laboratory and commercial settings, it is also known by several synonyms. Understanding these is crucial for efficient literature and database searches.

Common Synonyms:

-

1-Boc-4-(bromomethyl)-4-fluoropiperidine

-

tert-Butyl 4-(bromomethyl)-4-fluoro-1-piperidinecarboxylate

A comprehensive list of identifiers is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1207176-24-6 |

| Molecular Formula | C₁₁H₁₉BrFNO₂ |

| Molecular Weight | 296.18 g/mol |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is essential for its effective use in synthesis and research.

| Property | Value | Source |

| Physical State | White to light yellow crystalline powder | |

| Melting Point | 55.0 to 59.0 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane and DMSO. | [1] |

| Storage | Recommended to be stored in a cool, dark place, under an inert atmosphere. For long-term storage, 2-8°C is advised.[2] |

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation of the compound. The following data has been reported for this compound:

-

¹H NMR (300 MHz, CDCl₃): δ 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, J = 12.1 Hz, 2H), 3.46 (d, J = 17.6 Hz, 2H), 3.99 (br s, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ 28.4, 34.5 (d, J = 20.8 Hz), 38.8 (d, J = 25.4 Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6.

-

¹⁹F NMR (282 MHz, CDCl₃): δ -153.10 to -153.74 (m, 1F).

-

Mass Spectrometry (MS): m/z (%) 240 (34), 222 (24), 194/196 (9), 177 (11), 116 (12), 96 (26), 57 (100).

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that is crucial for its availability as a building block.

Synthetic Protocol

A common and effective synthesis route starts from 1-tert-butyl 4-methylenepiperidine.[1] The process involves a bromofluorination reaction.

Step-by-Step Synthesis:

-

Dissolution: 1-tert-butyl 4-methylenepiperidine is dissolved in dry dichloromethane (CH₂Cl₂).

-

Addition of Fluorinating Agent: The solution is cooled to 0°C, and triethylamine trihydrofluoride (Et₃N·3HF) is added.

-

Addition of Brominating Agent: N-Bromosuccinimide (NBS) is then added portion-wise at 0°C.

-

Reaction: The mixture is stirred and allowed to warm to room temperature for several hours.

-

Work-up: The reaction is quenched with an aqueous solution of sodium hydroxide (NaOH) and extracted with dichloromethane.

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated to yield the final product.

This synthesis is generally high-yielding and provides the product in sufficient purity for subsequent reactions.[1]

Caption: Synthetic workflow for the preparation of the title compound.

Key Reaction Mechanism: Nucleophilic Substitution

The primary utility of this compound in medicinal chemistry stems from the reactivity of the bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of side chains and functional groups.[2]

The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromide ion as a leaving group.

Caption: Generalized Sₙ2 mechanism at the bromomethyl group.

Applications in Drug Discovery and Development

The 4-fluoro-4-(substituted methyl)piperidine motif is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This compound serves as a key intermediate in the synthesis of compounds targeting a range of biological targets.

Central Nervous System (CNS) Agents

This building block is frequently employed in the development of agents targeting the CNS, including potential treatments for depression, anxiety, and psychosis.[2] The piperidine core is a common feature in many CNS-active drugs, and the introduction of a fluorinated side chain can fine-tune the pharmacological properties of these molecules.

Neurokinin-1 (NK₁) Receptor Antagonists

Neurokinin-1 receptor antagonists have been investigated for their potential as antidepressants and antiemetics.[3][4][5] The synthesis of potent NK₁ antagonists often involves the elaboration of piperidine-based scaffolds, for which this compound is a valuable starting material.

Other Therapeutic Areas

The versatility of this building block extends beyond CNS disorders. For instance, it has been utilized in the synthesis of antagonists for the CC chemokine receptor 2 (CCR2), which are being investigated for the treatment of inflammatory diseases and diabetic nephropathy.[6] It has also been identified as a component in the development of PROTAC (Proteolysis Targeting Chimera) linkers, a novel modality in drug discovery.[1][7]

Caption: Application of the title compound in drug discovery.

Safety, Handling, and Storage

Proper handling and storage of all chemical reagents are paramount for laboratory safety.

Hazard Identification

This compound is classified as a hazardous substance. The following hazard statements apply:

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

Recommended Precautions

When handling this compound, the following personal protective equipment (PPE) should be worn:

-

Protective gloves

-

Protective clothing

-

Eye and face protection

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, or mists.

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere as it may be air-sensitive. Dispose of the compound and its container in accordance with local regulations at an approved waste disposal facility.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a Boc-protected piperidine ring, a fluorine atom at the 4-position, and a reactive bromomethyl group makes it an ideal starting material for the synthesis of complex molecular architectures. Its application in the development of CNS agents, NK₁ receptor antagonists, and other therapeutic agents underscores its importance in medicinal chemistry. A thorough understanding of its synthesis, properties, and safe handling, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutics.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. [Link]

-

PubMed Central. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. [Link]

- Verniest, G., et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

-

Kishida Chemical Co., Ltd. Methyl4-(tert-butoxycarbonylamino)piperidine-1-carboxylate - Safety Data Sheet. [Link]

-

PubMed Central. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. [Link]

-

PubMed. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]

-

ResearchGate. Discovery and Biological Characterization of (2R,4S)-1'-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to C₁₁H₁₉BrFNO₂: Synthesis, Characterization, and Applications of Fluorinated Piperidine Building Blocks

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C₁₁H₁₉BrFNO₂, focusing on its two primary isomers: tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate and tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate. These compounds are valuable building blocks in medicinal chemistry and drug development, owing to the unique physicochemical properties conferred by the fluorine atom and the synthetic versatility of the bromomethyl group. This document details the molecular weight, formula, and structure of these isomers. It presents a detailed, step-by-step synthesis protocol for this compound, complete with analytical characterization data including ¹H, ¹³C, and ¹⁹F NMR, as well as IR spectroscopy. Furthermore, this guide explores the applications of fluorinated piperidine derivatives in drug discovery, particularly in the development of central nervous system (CNS) agents. Finally, essential safety, handling, and storage protocols are outlined to ensure safe laboratory practices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these fluorinated building blocks in their synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] The piperidine scaffold, a ubiquitous heterocyclic motif in pharmaceuticals, when combined with fluorine substitution, offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive compounds.

The chemical formula C₁₁H₁₉BrFNO₂ represents a set of structural isomers, with tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate and this compound being of significant interest to the scientific community. These molecules are bifunctional building blocks, incorporating a stable, lipophilic tert-butoxycarbonyl (Boc) protecting group, a strategically placed fluorine atom, and a reactive bromomethyl handle. The Boc group facilitates solubility in organic solvents and can be readily removed under acidic conditions. The fluorine atom can influence the pKa of the piperidine nitrogen and enhance binding interactions with target proteins. The bromomethyl group serves as a versatile electrophilic site for nucleophilic substitution, enabling the facile introduction of various functional groups and the construction of more complex molecular architectures.[3]

This guide will delve into the technical details of these compounds, providing a robust foundation for their synthesis, characterization, and application in research and development.

Physicochemical Properties of C₁₁H₁₉BrFNO₂ Isomers

The fundamental physicochemical properties of the two primary isomers of C₁₁H₁₉BrFNO₂ are summarized in the table below. While sharing the same molecular formula and mass, their distinct structural arrangements lead to different chemical names and registry numbers.

| Property | tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate | This compound |

| Molecular Formula | C₁₁H₁₉BrFNO₂ | C₁₁H₁₉BrFNO₂ |

| Molecular Weight | 296.18 g/mol | 296.18 g/mol |

| Monoisotopic Mass | 295.05832 Da | 295.05832 Da |

| CAS Number | 1262409-57-3 | 1207176-24-6 |

| Chemical Structure | A piperidine ring with a fluorine and a bromomethyl group at the 3-position, and a Boc protecting group on the nitrogen. | A piperidine ring with a fluorine and a bromomethyl group at the 4-position, and a Boc protecting group on the nitrogen. |

Synthesis and Purification: A Detailed Protocol for this compound

The following section provides a detailed, step-by-step experimental procedure for the synthesis of this compound. This protocol is based on established methodologies and highlights the key experimental considerations for a successful synthesis.[4]

Experimental Protocol

Reaction Scheme:

A schematic of the synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.

Materials:

-

1-tert-butyl 4-methylenepiperidine

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂), dry

-

0.5 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL) in a flask cooled to 0°C, add Et₃N·3HF (3.1 mL, 2.5 equiv) via syringe.

-

Subsequently, add NBS (2.03 g, 1.5 equiv) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into 0.5 M aq. NaOH (50 mL).

-

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers and wash twice with 0.5 M aq. NaOH and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Expected Yield: 92%[4]

Purification: The crude product is often sufficiently pure for subsequent steps. If further purification is required, column chromatography on silica gel can be employed.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following data is for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative.[5][6][7][8]

-

¹H NMR (300 MHz, CDCl₃): δ 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, J = 12.1 Hz, 2H), 3.46 (d, J = 17.6 Hz, 2H), 3.99 (br s, 2H).

-

¹³C NMR (75 MHz, CDCl₃): δ 28.5, 33.4 (d, J = 20.8 Hz), 38.8 (d, J = 25.4 Hz), 39.4, 79.9, 91.6 (d, J = 177.7 Hz), 154.6.

-

¹⁹F NMR (282 MHz, CDCl₃): δ -162.4 (m, 1F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

IR (ATR, cm⁻¹): ν 1683, 1420, 1366, 1246.[4]

Applications in Drug Development

Fluorinated piperidine derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[1][9]

Central Nervous System (CNS) Agents

This compound is a key building block in the development of CNS agents. Its structure allows for selective modifications to create analogs for drug discovery programs targeting antipsychotic, antidepressant, and analgesic properties.[3]

Enzyme Inhibitors

Recent studies have shown that fluorine-substituted piperidine derivatives exhibit inhibitory activity against α-glucosidase and cholinesterases, suggesting their potential therapeutic applications in diabetes mellitus and Alzheimer's disease.[9] The introduction of the fluorinated piperidine moiety can lead to potent and selective enzyme inhibitors.

A workflow diagram illustrating the use of C₁₁H₁₉BrFNO₂ in drug discovery.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

The isomers of C₁₁H₁₉BrFNO₂, particularly this compound, are highly valuable and versatile building blocks for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of their synthesis, characterization, and potential applications, with a focus on providing practical, actionable information for researchers in the field. The strategic incorporation of fluorine and a reactive bromomethyl group within a piperidine scaffold offers a powerful platform for the design and synthesis of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the utility of such fluorinated building blocks is expected to increase, paving the way for new discoveries in pharmaceutical research.

References

- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

- Akhmetova, G. S., Issayeva, U., Praliyev, K. D., & Zubenko, N. V. (2025, June).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PRIME Occupational Medicine. (2016, May 1). 11 Rules for Safe Handling of Hazardous Materials. Retrieved from [Link]

- Richardson, P. (2025, August 27).

- Ullah, E., et al. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.

-

Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Kuprov, I., & Claridge, T. D. W. (2022, March 30).

-

University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. This compound [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. biophysics.org [biophysics.org]

- 9. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 11. This compound | 1207176-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Strategic Utility of tert-Butyl 4-(Bromomethyl)-4-fluoropiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of therapeutics targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with a wide array of biological targets. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic to enhance the pharmacological properties of drug candidates. Fluorine's unique electronic properties can modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[1][2]

This guide focuses on a particularly valuable building block: tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (CAS Number: 1207176-24-6). This compound ingeniously combines the benefits of a fluorinated piperidine core with a reactive bromomethyl handle, providing a direct and versatile entry point for the synthesis of novel and complex molecular architectures. Its structure is particularly valuable for creating diverse chemical libraries for screening against CNS targets such as antipsychotics, antidepressants, and analgesics.[3] The presence of the fluorine atom at the C4 position, adjacent to the point of diversification, offers a unique opportunity to influence the local electronic environment and conformational preference of subsequent modifications, making it a building block of high strategic importance in medicinal chemistry programs.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. The key structural features of this molecule are the Boc-protected piperidine nitrogen, which prevents unwanted side reactions and allows for controlled deprotection later in a synthetic sequence, the quaternary center at the C4 position, which introduces a fluorine atom, and the primary alkyl bromide, which serves as a highly reactive electrophile for nucleophilic substitution reactions.

| Property | Value |

| CAS Number | 1207176-24-6 |

| Molecular Formula | C₁₁H₁₉BrFNO₂ |

| Molecular Weight | 296.18 g/mol |

| Appearance | White to light yellow crystalline powder |

| Storage | 2-8°C, dry, sealed environment |

Commercial Availability: A Comparative Overview

A variety of chemical suppliers offer this compound, typically at research-grade purity. When selecting a supplier, researchers should consider not only the price but also the reported purity, availability of stock, and the quality of accompanying analytical data.

| Supplier | Purity | Available Quantities |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g |

| MySkinRecipes | 97% | 250mg, 1g, 5g, 25g |

| Cenmed | 97% | 1g |

| Parchem | Inquire | Bulk and research quantities |

| BLDpharm | Inquire | Research quantities |

| Aaron Chemistry | Inquire | Research and bulk quantities |

Note: Pricing is subject to change and should be confirmed directly with the supplier. Purity levels and available quantities are as reported on the suppliers' websites.

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through an electrophilic bromofluorination of an exocyclic methylene precursor. A well-established protocol is detailed below, followed by an explanation of the underlying reaction mechanism.[4]

Detailed Synthesis Protocol

This protocol is adapted from the supporting information of Verniest et al.[4]

Starting Material: 1-tert-butyl 4-methylenepiperidine Reagents: Triethylamine tris(hydrofluoride) (Et₃N·3HF), N-Bromosuccinimide (NBS), Dichloromethane (CH₂Cl₂), Sodium hydroxide (NaOH), Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL) at 0°C, add Et₃N·3HF (3.1 mL, 2.5 equiv) via syringe.

-

Subsequently, add NBS (2.03 g, 1.5 equiv) in one portion at 0°C.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Upon completion, pour the reaction mixture into an aqueous 0.5 M NaOH solution (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers twice with aqueous 0.5 M NaOH and then with brine.

-

Dry the organic layer over MgSO₄, filter, and evaporate the solvent in vacuo to yield the product as a colorless oil (2.06 g, 92% yield).

Mechanism of Bromofluorination

The reaction proceeds via an electrophilic addition mechanism. The N-Bromosuccinimide (NBS) serves as the source of an electrophilic bromine species. The triethylamine tris(hydrofluoride) complex acts as the nucleophilic fluoride source.

Caption: General synthetic workflow utilizing the title compound.

Example Application Workflow: Synthesis of Amine Derivatives

A common transformation is the displacement of the bromide with an azide, followed by reduction to the corresponding amine. [4]This primary amine can then be further functionalized, for example, through amide bond formation or reductive amination, to introduce a wide range of side chains.

-

Azide Displacement: React this compound with sodium azide (NaN₃) in a polar aprotic solvent like DMSO at elevated temperatures. The use of sodium iodide (NaI) can catalytically accelerate this reaction through the Finkelstein reaction.

-

Reduction to Amine: The resulting azide can be reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Further Derivatization: The primary amine serves as a key point for further diversification to build out the desired pharmacophore.

The introduction of the 4-fluoro-4-substituted piperidine motif has been explored in the development of antagonists for neurokinin receptors, which are implicated in pain, inflammation, and mood disorders. [5][6]While a specific marketed drug directly originating from this exact starting material is not prominently documented in publicly available literature, its structural motifs are highly relevant to active research areas in neuropharmacology.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work.

-

Hazard Identification: The compound is an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (2-8°C is recommended).

Conclusion

This compound is a high-value, strategic building block for medicinal chemists and drug discovery professionals. Its pre-installed fluorine atom offers the potential for improved metabolic stability and binding interactions, while the reactive bromomethyl group provides a versatile handle for rapid analog synthesis. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics, particularly for challenging CNS targets.

References

-

Aaron Chemistry GmbH. Safety Data Sheet: this compound. [Link]

-

Cenmed. Tert Butyl 4 (Bromomethyl) 4 Fluoropiperidine 1 Carboxylate. [Link]

-

Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). SUPPORTING INFORMATION for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

-

MySkinRecipes. This compound. [Link]

- Quartara, L., & Maggi, C. A. (1997). The tachykinin NK1 receptor.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

LookChem. Tert-Butyl 4-(Bromomethyl)-4- CAS NO.1207176-24-6. [Link]

- Yamamoto, K., Inuki, S., Ohno, H., & Oishi, S. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026.

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Fluorine in Modern Piperidine Chemistry

An In-depth Technical Guide on the Physical Properties of N-Boc Protected Fluorinated Piperidines

The piperidine motif is a cornerstone of medicinal chemistry, embedded in the architecture of countless therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for engaging biological targets. In the relentless pursuit of optimized drug candidates, the strategic incorporation of fluorine has become a leading tactic. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow for the subtle, yet profound, modulation of a molecule's physicochemical profile. When combined with the N-Boc protecting group, a workhorse in synthetic chemistry for its stability and predictable reactivity, we arrive at a class of building blocks—N-Boc protected fluorinated piperidines—that are fundamental to contemporary drug discovery pipelines.

This guide provides a deep dive into the core physical properties of these critical intermediates. We will move beyond mere data reporting to explore the underlying principles of why and how fluorination impacts these properties, offering both field-proven experimental protocols and the theoretical framework necessary for rational molecular design.

Part 1: The Physicochemical Landscape of Fluorinated N-Boc Piperidines

The introduction of fluorine onto the piperidine ring is not a trivial substitution; it is a precision tool that reshapes the molecule's electronic and steric landscape. These changes manifest in several key physical properties that are critical to a drug's ultimate success.

A. Conformational Preference: The Axial Fluorine Phenomenon

Perhaps the most significant and nuanced effect of fluorination is on the conformational equilibrium of the piperidine ring. A systematic survey of diversely substituted and protected fluorinated piperidines using NMR spectroscopy has revealed that the orientation of fluorine is governed by a complex interplay of delocalization forces, including charge-dipole interactions and hyperconjugation, with solvation and solvent polarity also playing a major role.[1][2][3]

In many cases, a counter-intuitive preference for the sterically more demanding axial position is observed.[4] This "axial-F preference" can be attributed to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H bonding orbitals.[5] This conformational locking can be a powerful design element, reducing the entropic penalty upon binding to a biological target and presenting substituents in a more rigid, predictable orientation.

Key Influencing Factors on Conformation:

-

Hyperconjugation & Electrostatics: The axial preference is often driven by stabilizing electrostatic interactions and hyperconjugation.[4][5]

-

Solvent Polarity: The conformational balance can be tipped by the surrounding solvent.[5] For instance, in N-Boc-3,5-difluoropiperidine, the fluorine atoms adopt an equatorial orientation in chloroform, but this can be inverted to favor the axial conformation in a more polar solvent like DMSO.[5]

-

Substitution Pattern: The specific placement and number of fluorine atoms dictate the dominant forces at play, leading to predictable conformational outcomes.[1][2]

B. Lipophilicity (LogP): A Non-Linear Relationship

Lipophilicity, typically quantified as the logarithm of the octanol-water partition coefficient (LogP), is a paramount property influencing a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[6] While fluorination is often employed to increase lipophilicity, the effect is not simply additive.

-

General Trend: The replacement of a hydrogen atom with a fluorine atom generally increases LogP. For example, a peptide with a LogP of 1 is considered hydrophobic, indicating a 10:1 partition ratio in favor of the organic phase.[7]

-

Positional Isomerism: The position of the fluorine atom matters. Fluorination at the 4-position, which is more solvent-exposed, often results in a greater increase in lipophilicity compared to the 2- or 3-positions.

-

Cumulative Effects: Geminal difluorination, as seen in N-Boc-4,4-difluoropiperidine, significantly enhances lipophilicity.

Table 1: Representative Physical Properties of N-Boc Protected Piperidines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| N-Boc-piperidine | C₁₀H₁₉NO₂ | 185.26 | Liquid | N/A |

| 4-Anilino-1-Boc-piperidine (p-fluoro) | C₁₆H₂₃FN₂O₂ | 294.4 | Crystalline Solid | N/A |

| 4,4-Difluoropiperidine HCl* | C₅H₁₀ClF₂N | 157.59 | Solid | 173-177 |

| N-Boc-4,4-difluoropiperidine | C₁₀H₁₇F₂NO₂ | 221.24 | N/A | N/A |

*Note: Data for the hydrochloride salt of the deprotected piperidine is included for reference.[8] Data for other compounds sourced from[9][10].

C. Melting Point & Crystallinity: The Impact of Intermolecular Forces

The melting point of a compound is a reflection of the strength of the intermolecular forces holding its crystal lattice together. Fluorination can dramatically alter these forces.

-

Dipole Interactions: The highly polar C-F bond can introduce or enhance molecular dipole moments, leading to stronger dipole-dipole interactions in the crystal lattice and, consequently, a higher melting point.

-

Halogen Bonding: Although the C-F bond is a poor halogen bond donor, intermolecular interactions involving fluorine can still play a significant role in crystal packing.[11][12] The introduction of fluorine can alter the electrostatic potential of the molecule, modifying packing motifs from π-stacking to herringbone, for instance.[13]

-

Molecular Symmetry: Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points. The substitution pattern of fluorine can influence this symmetry.

D. Aqueous Solubility: A Balance of Lipophilicity and Crystal Energy

Solubility is a critical prerequisite for drug absorption and formulation.[14] It is governed by a delicate balance between a molecule's affinity for water (hydrophilicity) and the energy required to break apart its crystal lattice.

-

Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured, where a compound is precipitated from a DMSO stock solution into an aqueous buffer.[15][16][17] For lead optimization, thermodynamic solubility, which represents a true equilibrium state, is the gold standard.[15][16][17]

-

The Fluorine Effect: While increased lipophilicity from fluorination generally decreases aqueous solubility, this is not always the case. The altered electronic nature of the molecule can sometimes lead to more favorable interactions with water molecules. However, if fluorination leads to a highly stable crystal lattice (high melting point), the energy penalty to break the lattice apart can result in poor solubility, regardless of the LogP value.

Part 2: Field-Proven Methodologies for Physicochemical Characterization

Accurate and reproducible measurement of these properties is essential. The following protocols are robust, well-validated, and widely used in the pharmaceutical industry.

A. Protocol: LogP Determination by the Shake-Flask Method

Considered the "gold standard" for its direct measurement of partitioning, this method is accurate for LogP values in the range of -2 to 4.[18]

Experimental Workflow for Shake-Flask LogP Determination

Caption: Workflow for LogP determination via the classic shake-flask method.

Step-by-Step Methodology:

-

Phase Saturation: Prepare mutually saturated 1-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) by shaking them together for at least 24 hours and then allowing the layers to separate.[19][20]

-

Compound Addition: Create a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small volume of this stock to a vial containing known volumes of the pre-saturated 1-octanol and buffer.

-

Equilibration: Vortex the vial vigorously for an extended period (1-3 hours) to ensure the compound fully partitions and reaches equilibrium.

-

Phase Separation: Centrifuge the vial to achieve a sharp, clean separation between the organic and aqueous layers.

-

Sampling: Carefully remove an aliquot from the center of each phase, avoiding the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like LC-MS or HPLC-UV.[19]

-

Calculation: The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20][21]

B. Protocol: Thermodynamic Aqueous Solubility Determination

This method measures the true equilibrium solubility of a compound and is vital for lead optimization.[15][17]

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining thermodynamic (equilibrium) solubility.

Step-by-Step Methodology:

-

Slurry Preparation: Add an excess amount of the solid, crystalline test compound to a vial containing a precise volume of the desired aqueous buffer. The presence of visible solid material is essential.[22]

-